molecular formula C21H37NO B12893172 5-(Heptadec-8-en-1-yl)-3-methylisoxazole

5-(Heptadec-8-en-1-yl)-3-methylisoxazole

Katalognummer: B12893172
Molekulargewicht: 319.5 g/mol
InChI-Schlüssel: JSUQLQVHTFFJKU-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Heptadec-8-en-1-yl)-3-methylisoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a heptadec-8-en-1-yl group, which is a long-chain alkene, and a methyl group attached to the isoxazole ring. The presence of the long alkyl chain and the isoxazole ring imparts unique chemical and physical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Heptadec-8-en-1-yl)-3-methylisoxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the heptadec-8-en-1-yl group and a nitrile oxide. The reaction conditions often include the use of a base and a solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Heptadec-8-en-1-yl)-3-methylisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated isoxazole derivatives, while substitution reactions can produce a variety of functionalized isoxazoles .

Wissenschaftliche Forschungsanwendungen

5-(Heptadec-8-en-1-yl)-3-methylisoxazole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-(Heptadec-8-en-1-yl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The long alkyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Heptadecyl-3-methylisoxazole: Similar structure but with a saturated alkyl chain.

    5-Heptadec-8-en-1-yl-1,2,4-triazole-3-thiol: Contains a triazole ring instead of an isoxazole ring.

    5-Heptadec-8-en-1-yl-1,3,4-oxadiazole-2-thione: Features an oxadiazole ring.

Uniqueness

5-(Heptadec-8-en-1-yl)-3-methylisoxazole is unique due to the combination of its isoxazole ring and the long unsaturated alkyl chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C21H37NO

Molekulargewicht

319.5 g/mol

IUPAC-Name

5-[(E)-heptadec-8-enyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C21H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20(2)22-23-21/h10-11,19H,3-9,12-18H2,1-2H3/b11-10+

InChI-Schlüssel

JSUQLQVHTFFJKU-ZHACJKMWSA-N

Isomerische SMILES

CCCCCCCC/C=C/CCCCCCCC1=CC(=NO1)C

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC1=CC(=NO1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.